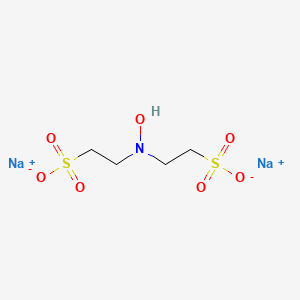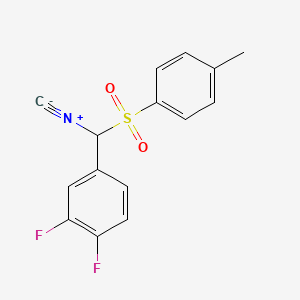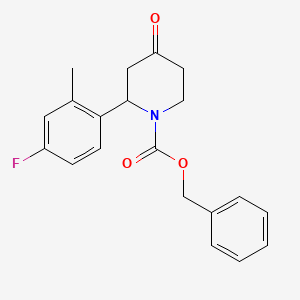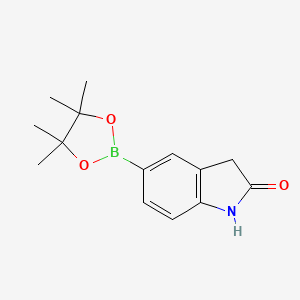![molecular formula C8H5F3N2 B1323530 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-96-8](/img/structure/B1323530.png)
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
“4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a pyridine derivative . It can be prepared by trifluoromethylation of 4-iodobenzene . It’s a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Chemical Reactions Analysis
The chemical reactions involving “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” are diverse. For instance, it acts as a reactant in the preparation of aminopyridines through amination reactions . It’s also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” are distinctive due to the presence of a fluorine atom and a pyridine in its structure . It has a refractive index of n20/D 1.417 (lit.), a boiling point of 110 °C (lit.), and a density of 1.27 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Agrochemicals
- Scientific Field : Agrochemistry
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, including 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The use of TFMP derivatives has led to effective pest control, protecting crops and increasing yields .
Pharmaceuticals
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .
Preparation of (trifluoromethyl)pyridyllithiums
- Scientific Field : Organic Chemistry
- Application Summary : 4-(Trifluoromethyl)pyridine is used in the preparation of (trifluoromethyl)pyridyllithiums .
- Methods of Application : This typically involves a metalation reaction .
- Results or Outcomes : The outcome is the production of (trifluoromethyl)pyridyllithiums .
Synthesis of Metal-Organic Frameworks (MOFs)
- Scientific Field : Materials Science
- Application Summary : 4-(Trifluoromethyl)pyridine is used in the synthesis of metal-organic frameworks (MOFs) .
- Results or Outcomes : The outcome is the production of MOFs .
Synthesis of Methiodide Salts
- Scientific Field : Organic Chemistry
- Application Summary : 4-(Trifluoromethyl)pyridine is used in the synthesis of methiodide salts .
- Results or Outcomes : The outcome is the production of methiodide salts .
Preparation of (trifluoromethyl)pyridyllithiums
- Scientific Field : Organic Chemistry
- Application Summary : 4-(Trifluoromethyl)pyridine is used in the preparation of (trifluoromethyl)pyridyllithiums .
- Methods of Application : This typically involves a metalation reaction .
- Results or Outcomes : The outcome is the production of (trifluoromethyl)pyridyllithiums .
Safety And Hazards
“4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is considered hazardous. It’s classified as flammable, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to handle it with protective gloves/clothing/eye protection/face protection and avoid breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLVZAOBNZQKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251796 | |
| Record name | 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1092579-96-8 | |
| Record name | 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092579-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)









![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)